LogP Comparison: 4-(2H-Tetrazol-5-yl)piperidine Boc Derivative vs. Deprotected Free Amine
The Boc-protected target compound exhibits an XLogP3-AA value of 0.9 [1]. This represents a substantial increase in lipophilicity compared to the deprotected free amine, 4-(2H-tetrazol-5-yl)piperidine (CAS 112626-97-8), which has a reported XLogP3 of -0.4 . The difference of +1.3 log units indicates that the Boc group significantly enhances membrane permeability potential, a critical parameter for CNS drug discovery programs where the compound serves as an intermediate [2].
| Evidence Dimension | XLogP3-AA (lipophilicity) |
|---|---|
| Target Compound Data | 0.9 |
| Comparator Or Baseline | 4-(2H-tetrazol-5-yl)piperidine (deprotected free amine): XLogP3 = -0.4 |
| Quantified Difference | ΔXLogP3 = +1.3 log units |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2021.05.07 release) |
Why This Matters
For CNS-targeted intermediate selection, a higher LogP facilitates blood-brain barrier penetration of final compounds, making the Boc-protected form preferable for early-stage lipophilic fragment strategies.
- [1] PubChem. Compound Summary for CID 18187701, Tert-butyl 4-(2H-tetrazol-5-YL)piperidine-1-carboxylate: Computed Properties – XLogP3-AA. National Center for Biotechnology Information (2025). View Source
- [2] Bicyclic aza compounds as muscarinic M1 receptor agonists. Patent WO/2015/018765. World Intellectual Property Organization. View Source
